molecular formula C11H21NO5 B3392575 (S)-6-(Boc-amino)-2-hydroxyhexanoic Acid CAS No. 111223-31-5

(S)-6-(Boc-amino)-2-hydroxyhexanoic Acid

Cat. No.: B3392575
CAS No.: 111223-31-5
M. Wt: 247.29 g/mol
InChI Key: NKQWPQYVVKUEPV-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-6-(Boc-amino)-2-hydroxyhexanoic Acid is a compound commonly used in organic synthesis, particularly in the field of peptide chemistry. The compound features a Boc (tert-butoxycarbonyl) protecting group, which is widely utilized to protect amino groups during chemical reactions. This protection is crucial for preventing unwanted side reactions and ensuring the desired product is obtained.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-6-(Boc-amino)-2-hydroxyhexanoic Acid typically involves the protection of the amino group using Boc anhydride (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group. The general reaction scheme is as follows:

Amino Acid+Boc2OBoc-Protected Amino Acid\text{Amino Acid} + \text{Boc}_2\text{O} \rightarrow \text{Boc-Protected Amino Acid} Amino Acid+Boc2​O→Boc-Protected Amino Acid

Industrial Production Methods: In industrial settings, the production of Boc-protected amino acids, including this compound, is often scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (S)-6-(Boc-amino)-2-hydroxyhexanoic Acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate).

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).

    Substitution: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).

Common Reagents and Conditions:

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: NaBH4 in methanol at 0°C.

    Deprotection: TFA in DCM at room temperature.

Major Products Formed:

    Oxidation: Formation of the corresponding ketone.

    Reduction: Regeneration of the hydroxyl group.

    Deprotection: Free amino acid without the Boc group.

Scientific Research Applications

(S)-6-(Boc-amino)-2-hydroxyhexanoic Acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex peptides and proteins.

    Biology: Employed in the study of enzyme-substrate interactions and protein folding.

    Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

    Industry: Applied in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The primary function of (S)-6-(Boc-amino)-2-hydroxyhexanoic Acid is to serve as a protected amino acid in peptide synthesis. The Boc group protects the amino group from reacting during the synthesis process. Upon completion of the synthesis, the Boc group is removed under acidic conditions, revealing the free amino group, which can then participate in further reactions or form the final peptide product.

Comparison with Similar Compounds

  • (S)-3-(Boc-amino)-5-methylhexanoic Acid
  • (S)-2-(Boc-amino)-4-hydroxybutanoic Acid

Comparison:

  • (S)-6-(Boc-amino)-2-hydroxyhexanoic Acid features a longer carbon chain compared to (S)-3-(Boc-amino)-5-methylhexanoic Acid, which may affect its reactivity and solubility.
  • The presence of a hydroxyl group in this compound provides additional sites for chemical modification, making it more versatile in synthetic applications compared to (S)-2-(Boc-amino)-4-hydroxybutanoic Acid.

Properties

IUPAC Name

(2S)-2-hydroxy-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO5/c1-11(2,3)17-10(16)12-7-5-4-6-8(13)9(14)15/h8,13H,4-7H2,1-3H3,(H,12,16)(H,14,15)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKQWPQYVVKUEPV-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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